羟基氯喹 O-硫酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

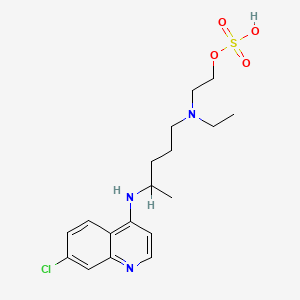

Hydroxychloroquine O-Sulfate, also known as PLAQUENIL®, is a white or practically white, crystalline powder . It belongs to a group of medicines known as antimalarials and is used to prevent or treat malaria . It is freely soluble in water and practically insoluble in alcohol, chloroform, and ether .

Synthesis Analysis

The synthesis of Hydroxychloroquine O-Sulfate involves key intermediates like 4,7-dichloroquinoline (4,7-DCQ) and 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol . More details about the synthesis process can be found in the referenced paper .Molecular Structure Analysis

The molecular formula of Hydroxychloroquine O-Sulfate is C18H26ClN3O4S . The chemical name is 2-[[4-[(7-Chloro-4-quinolyl)amino]pentyl]ethylamino]ethanol sulfate (1:1) . More details about the molecular structure can be found in the referenced sources .Physical And Chemical Properties Analysis

Hydroxychloroquine O-Sulfate has a molecular weight of 415.9 g/mol . It has a topological polar surface area of 100 Ų and a heavy atom count of 27 . More details about the physical and chemical properties can be found in the referenced source .科学研究应用

疟疾治疗

羟基氯喹硫酸盐最初是为抗击疟疾而开发的,在预防和治疗这种蚊子传播的传染病方面有着成功记录 {svg_1}.

自身免疫性疾病

其应用已扩展到疟疾以外,在治疗类风湿性关节炎和狼疮等自身免疫性疾病方面发挥作用 {svg_2}.

COVID-19

根据关于羟基氯喹 (HCQ) 用于治疗 SARS-CoV-2 的初步数据,它已被用作治疗 COVID-19 的潜在药物 {svg_3}.

抗病毒活性

特别是两种无毒亲水性 HCQ-IL,[HCQH 2 ] [C 1 SO 3] 2 和 [HCQH 2 ] [GlcCOO] 2,与原始药物 [HCQH 2 ] [SO 4 ] 相比,将病毒诱导的细胞病变效应降低了两倍 {svg_4}.

环境研究

已证明羟基氯喹可以体外抑制 SARS-CoV-2 病毒的复制 {svg_5}. 羟基氯喹在自身免疫性感染中被大量使用,导致其在废水中浓度异常升高,这可能对环境构成真正的风险 {svg_6}.

药理学

羟基氯喹 O-硫酸盐是一种化学化合物,是一种在科学研究中广泛使用的多功能材料。 它表现出有趣的特性,使其在包括医药学、药理学在内的各个领域具有潜在的应用价值.

作用机制

Target of Action

Hydroxychloroquine O-Sulfate primarily targets immune cells and parasites . It is known to inhibit certain enzymes and processes within immune cells, which can ultimately suppress excessive immune responses . In the context of malaria, it targets the malaria parasite and interferes with its ability to proteolyse hemoglobin, preventing the normal growth and replication of the parasite .

Mode of Action

Hydroxychloroquine O-Sulfate interacts with its targets in a few ways. It is a weak base that accumulates in acidic compartments such as lysosomes and inflamed tissues . This activity interferes with the parasite’s ability to proteolyse hemoglobin, preventing the normal growth and replication of the parasite . It also interferes with lysosomal activity and autophagy, interacts with membrane stability, and alters signaling pathways and transcriptional activity . These actions result in the inhibition of cytokine production and modulation of certain co-stimulatory molecules .

Biochemical Pathways

Hydroxychloroquine O-Sulfate affects several biochemical pathways. It interferes with the activation of the toll-like receptor involved in innate immunity and autoimmune diseases . It also inhibits the production and the release of cytokines by T cells: IL-1, IL-2, IL-6, IL-18, TNF-α, and IFN-γ . These effects are achieved by inhibiting the activation of the toll-like receptor involved in innate immunity and autoimmune diseases .

Pharmacokinetics

Hydroxychloroquine O-Sulfate has a characteristic ‘deep’ volume of distribution and a half-life of around 50 days . Following a single 200 mg oral dose of Hydroxychloroquine to healthy male volunteers, the mean peak blood concentration of hydroxychloroquine was 129.6 ng/mL, reached in 3.26 hours . The drug is absorbed completely and rapidly by oral administration, but has a prolonged half-life for elimination .

Result of Action

The molecular and cellular effects of Hydroxychloroquine O-Sulfate’s action are diverse. It has immunomodulatory capacity, including the ability to prevent disease flares and promote long-term survival in systemic lupus erythematosus (SLE) and control autoimmune disease activity during pregnancies without evidence of fetotoxic or embryotoxic effects . Evidence suggests that Hydroxychloroquine can delay or prevent organ damage, including bone destruction, in autoimmunity, and that this drug has antithrombotic effects .

Action Environment

The action of Hydroxychloroquine O-Sulfate can be influenced by environmental factors. For instance, the drug’s efficacy in treating COVID-19 may be affected by the patient’s health status and the severity of the disease . Furthermore, the drug’s action can be influenced by the presence of other medications, as it may interact with other drugs and affect their absorption, distribution, metabolism, and excretion .

安全和危害

未来方向

生化分析

Biochemical Properties

Hydroxychloroquine O-Sulfate interacts with various enzymes and proteins. It is metabolized by cytochrome P450 enzymes, specifically CYP2D6, CYP3A4, and CYP2C8 . It binds to collagen spontaneously, primarily via hydrophobic interactions along with certain hydrogen bonds .

Cellular Effects

Hydroxychloroquine O-Sulfate has diverse immunomodulatory effects, including metabolic, cardiovascular, antithrombotic, antineoplastic, and anti-infectious agent modulation . It can also reduce blood sugar levels by inducing a decrease in calcium inflow into cells through VDCCs, which subsequently enhances insulin secretion in pancreatic beta cells .

Molecular Mechanism

Hydroxychloroquine O-Sulfate exerts its effects at the molecular level through various mechanisms. It interferes with lysosomal activity and autophagy, disrupts membrane stability, and alters signaling pathways and transcriptional activity . This can result in inhibition of cytokine production and modulation of certain co-stimulatory molecules . It also binds to collagen spontaneously, primarily via hydrophobic interactions along with certain hydrogen bonds .

Temporal Effects in Laboratory Settings

Long-term use of Hydroxychloroquine O-Sulfate may result in parafoveal retinal toxicity . Severe laboratory abnormalities while taking Hydroxychloroquine O-Sulfate are rare, even in a population with a high rate of comorbidities .

Dosage Effects in Animal Models

In animal models, the effects of Hydroxychloroquine O-Sulfate vary with different dosages. PBPK modeling revealed that a labeled dosage regimen could reach three times the potency of CQ phosphate when a Hydroxychloroquine O-Sulfate of 500 mg is administered twice daily for 5 days in advance .

Metabolic Pathways

Hydroxychloroquine O-Sulfate is involved in various metabolic pathways. It is metabolized by CYP2D6, CYP3A4, and CYP2C8 . It also inhibits CYP2D6, while its metabolites inhibit CYP3A in vitro .

Transport and Distribution

Hydroxychloroquine O-Sulfate is transported and distributed within cells and tissues. It is absorbed completely and rapidly by oral administration, but has a prolonged half-life for elimination . It is a weak base that is completely absorbed from the gastrointestinal tract and sequestered in peripheral tissues .

Subcellular Localization

Hydroxychloroquine O-Sulfate and its metabolites are primarily localized in the cytoplasm . In some cell lines, they accumulate in a specific region of the cytoplasm .

属性

IUPAC Name |

2-[4-[(7-chloroquinolin-4-yl)amino]pentyl-ethylamino]ethyl hydrogen sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26ClN3O4S/c1-3-22(11-12-26-27(23,24)25)10-4-5-14(2)21-17-8-9-20-18-13-15(19)6-7-16(17)18/h6-9,13-14H,3-5,10-12H2,1-2H3,(H,20,21)(H,23,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDHZUDNKLODXFR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCOS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26ClN3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103152-84-7 |

Source

|

| Record name | Hydroxychloroquine O-sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103152847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SULFOHYDROXYCHLOROQUINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QZH738MV6B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

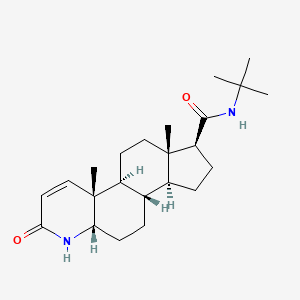

![(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-cyclohexyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B601991.png)